molecular formula C30H44O6 B1584179 Ganolucidic acid A CAS No. 98665-21-5

Ganolucidic acid A

Cat. No.: B1584179
CAS No.: 98665-21-5
M. Wt: 500.7 g/mol
InChI Key: XRXBNTYHQXKSAO-UHFFFAOYSA-N
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Description

The compound Ganolucidic acid A is a complex organic molecule with a highly intricate structure. It belongs to the class of compounds known as steroids, which are characterized by their cyclopenta[a]phenanthrene ring system. This compound is notable for its multiple chiral centers and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: Utilized in the synthesis of other complex organic molecules and as a precursor for pharmaceuticals.

Mechanism of Action

Target of Action

It is known that this compound, also known as ganolucidic acid a, is a triterpenoid derived from ganoderma lucidum . Triterpenoids are known to interact with a wide range of molecular targets, including enzymes, receptors, and ion channels, which contribute to their diverse pharmacological effects .

Mode of Action

It has been suggested that this compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, it has been reported that this compound can induce cytotoxicity in different cancer cell lines .

Biochemical Pathways

This compound is known to affect several biochemical pathways. It has been reported to have significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, and inositol phosphate metabolism . These pathways are crucial for various biological processes, including lipid metabolism, energy production, and cellular signaling .

Pharmacokinetics

The pharmacokinetics of (2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid have been studied in rats. After intravenous administration, metabolites of this compound were identified in the bile, plasma, and urine . This suggests that the compound undergoes extensive metabolism in the body, which could influence its bioavailability .

Result of Action

The molecular and cellular effects of (2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid include cytotoxic effects on cancer cells , as well as potential anti-inflammatory, antioxidative, and neuroprotective properties . These effects are likely the result of the compound’s interactions with its molecular targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of (2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid can be influenced by various environmental factors. For instance, the compound is derived from Ganoderma lucidum, a fungus that requires specific growth conditions for optimal production of bioactive compounds . Furthermore, the compound’s pharmacokinetics and effects may be influenced by factors such as the individual’s diet and overall health status .

Biochemical Analysis

Biochemical Properties

Ganolucidic Acid A has been shown to interact with various enzymes, proteins, and other biomolecules. It is involved in lipid metabolism and has been found to ameliorate hyperlipidemia in mice fed a high-fat diet . It also interacts with gut microbiota, modulating their composition and thereby influencing lipid metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the abnormal growth of body weight and epididymal white adipose tissue, prevents the hypertrophy of epididymal adipocytes, and ameliorates the biochemical parameters of serum and liver related to lipid metabolism . It also alleviates the excessive accumulation of lipid droplets in the liver .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It increases the level of short chain fatty acids in the intestine and promotes the excretion of bile acids through feces . It also regulates the mRNA levels of hepatic genes involved in fatty acid metabolism and bile acid homeostasis .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to have long-term effects on cellular function. It has been found to significantly change the liver metabolomics profile, with 111 biomarkers significantly changed after high-dose this compound intervention .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High-dose this compound intervention (75 mg kg −1 day −1) has been shown to have significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism, and so on .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has significant regulatory effects on primary bile acid biosynthesis, fatty acid biosynthesis, amino sugar and nucleotide sugar metabolism, inositol phosphate metabolism, and so on .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ganolucidic acid A typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the hydroxyl and keto groups, and the construction of the heptanoic acid side chain. Key reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions and can significantly increase the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids and bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at position 15 can yield a ketone, while reduction of the same group can produce a secondary alcohol.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other steroids with a cyclopenta[a]phenanthrene core, such as cholesterol, testosterone, and estradiol. These compounds share structural similarities but differ in their functional groups and biological activities.

Uniqueness

What sets Ganolucidic acid A apart is its unique combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXBNTYHQXKSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98665-21-5
Record name Ganolucidic acid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ganolucidic acid A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035302
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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